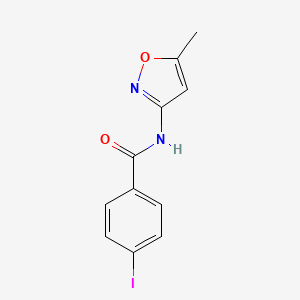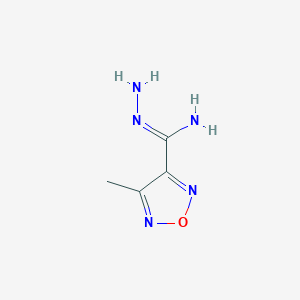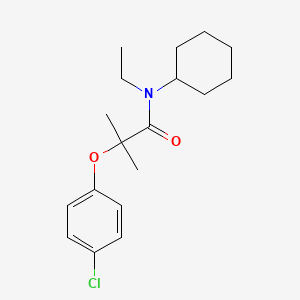
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(5-methyl-3-isoxazolyl)benzamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as IMB-1 and is known for its unique chemical properties that make it useful in various research applications.
Wissenschaftliche Forschungsanwendungen
IMB-1 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. IMB-1 has been shown to have potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, IMB-1 has been shown to have potential as an antibacterial agent, with studies demonstrating its ability to inhibit the growth of various bacteria.
Wirkmechanismus
The mechanism of action of IMB-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, IMB-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDAC activity, IMB-1 may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
IMB-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antibacterial properties, IMB-1 has been shown to have anti-inflammatory effects. Studies have demonstrated that IMB-1 can reduce the production of inflammatory cytokines in cells, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of IMB-1 is its versatility in scientific research. It has been shown to have potential applications in a variety of areas, including drug development and disease research. Additionally, the synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for laboratory experiments.
However, there are also limitations to the use of IMB-1 in laboratory experiments. One of the primary limitations is its potential toxicity. While IMB-1 has been shown to have potential as an anticancer and antibacterial agent, it may also have toxic effects on healthy cells. Additionally, the mechanism of action of IMB-1 is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for research on IMB-1. One area of research is in the development of new drugs based on the chemical structure of IMB-1. By modifying the chemical structure of IMB-1, researchers may be able to develop more potent and selective drugs for the treatment of various diseases.
Another area of research is in the study of the mechanism of action of IMB-1. By gaining a better understanding of how IMB-1 works at the molecular level, researchers may be able to develop new drugs with improved efficacy and fewer side effects.
Overall, IMB-1 is a promising compound for scientific research with potential applications in drug development, disease research, and other areas of study. While there are limitations to its use, ongoing research is likely to uncover new and exciting applications for this unique compound.
Synthesemethoden
The synthesis of IMB-1 involves the reaction of 4-iodobenzoic acid with 5-methyl-3-isoxazolecarboxylic acid hydrazide in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified using column chromatography to obtain pure IMB-1. The synthesis of IMB-1 has been optimized to provide high yields and purity, making it a reliable compound for scientific research.
Eigenschaften
IUPAC Name |
4-iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c1-7-6-10(14-16-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHIGJZDAPDDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)
![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)





![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)

![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
